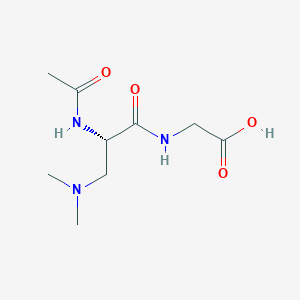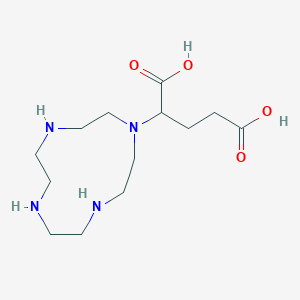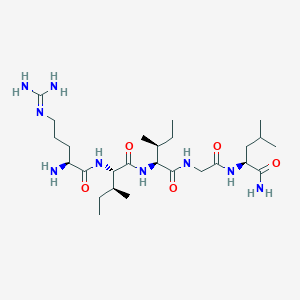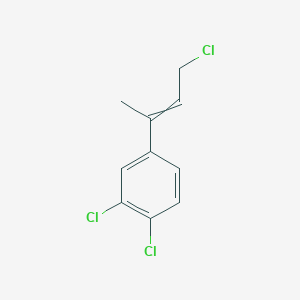
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole is an organic compound with the molecular formula C11H10ClFN2O2 It is a derivative of benzoxazole, characterized by the presence of tert-butyl, chloro, fluoro, and isocyanato functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution.
Isocyanate Formation: The isocyanato group is introduced by reacting the corresponding amine with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The isocyanato group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Addition: Reagents like alcohols, amines, and water can react with the isocyanato group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Electrophilic Addition: Urea derivatives and related compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanato group.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazole: Lacks the isocyanato group, making it less reactive.
2-tert-Butyl-4-chloro-6-fluoro-7-amino-1,3-benzoxazole: Contains an amino group instead of an isocyanato group, leading to different reactivity and applications.
2-tert-Butyl-4-chloro-6-fluoro-7-hydroxy-1,3-benzoxazole: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.
Uniqueness
The presence of the isocyanato group in 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole makes it uniquely reactive compared to its analogs. This reactivity is particularly valuable in applications requiring covalent modification of target molecules.
Propiedades
Número CAS |
650598-21-3 |
|---|---|
Fórmula molecular |
C12H10ClFN2O2 |
Peso molecular |
268.67 g/mol |
Nombre IUPAC |
2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C12H10ClFN2O2/c1-12(2,3)11-16-8-6(13)4-7(14)9(15-5-17)10(8)18-11/h4H,1-3H3 |
Clave InChI |
LWIHGIQNTZZHQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=C(C(=C2O1)N=C=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)





![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)


![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)

